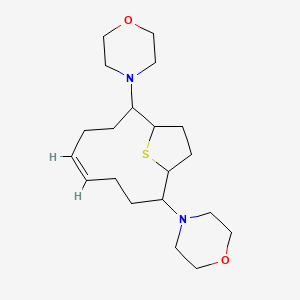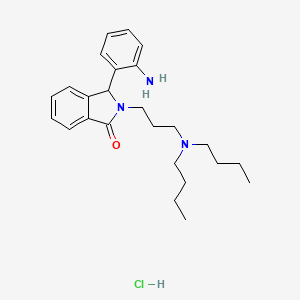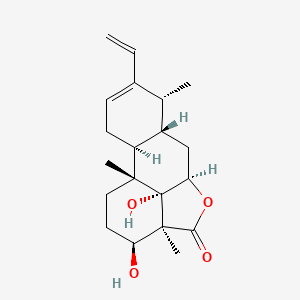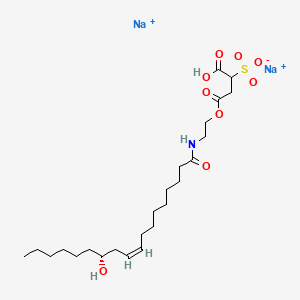
Disodium 4-(ricinoleic monoethanolamide) sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(ricinoleic monoethanolamide) sulfosuccinate is a chemical compound with the molecular formula C24H42NO9S.2Na and a molecular weight of 566.636 . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and commercial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(ricinoleic monoethanolamide) sulfosuccinate typically involves the reaction of ricinoleic acid with monoethanolamine to form ricinoleic monoethanolamide. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester, which is subsequently neutralized with sodium hydroxide to yield the final disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(ricinoleic monoethanolamide) sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Disodium 4-(ricinoleic monoethanolamide) sulfosuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of personal care products, detergents, and cleaning agents.
Wirkmechanismus
The mechanism of action of disodium 4-(ricinoleic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved in its action are primarily related to its surfactant properties, which facilitate the interaction between hydrophobic and hydrophilic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4-(undecylenic monoethanolamide) sulfosuccinate: Similar in structure but with a different fatty acid chain.
Disodium 4-(oleic monoethanolamide) sulfosuccinate: Another similar compound with a different fatty acid chain.
Uniqueness
Disodium 4-(ricinoleic monoethanolamide) sulfosuccinate is unique due to the presence of the ricinoleic acid moiety, which imparts specific properties such as enhanced solubility and surfactant activity. This makes it particularly useful in applications where these properties are desired .
Eigenschaften
CAS-Nummer |
40754-60-7 |
|---|---|
Molekularformel |
C24H42NNa2O9S+ |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
disodium;1-hydroxy-4-[2-[[(Z,12R)-12-hydroxyoctadec-9-enoyl]amino]ethoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C24H43NO9S.2Na/c1-2-3-4-11-14-20(26)15-12-9-7-5-6-8-10-13-16-22(27)25-17-18-34-23(28)19-21(24(29)30)35(31,32)33;;/h9,12,20-21,26H,2-8,10-11,13-19H2,1H3,(H,25,27)(H,29,30)(H,31,32,33);;/q;2*+1/p-1/b12-9-;;/t20-,21?;;/m1../s1 |
InChI-Schlüssel |
REIVZOOGBSSPEG-XODZLFDTSA-M |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCOC(=O)CC(C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


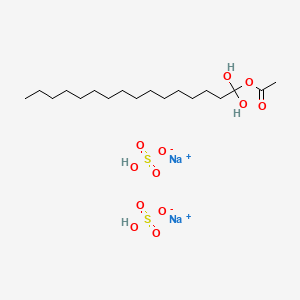
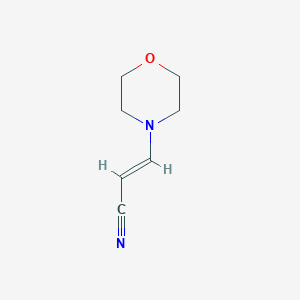

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

